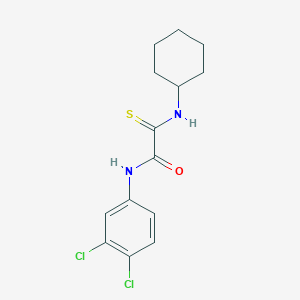
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylamino)-N-(3,4-dichlorophenyl)-2-thioxoacetamide (2-CAT) is an organic compound belonging to the class of thioxoacetamides. It is a synthetic compound that has been used in scientific research for various applications, including biochemical and physiological studies. The compound has been used in the lab for various experiments, including synthesis and reaction studies.
Aplicaciones Científicas De Investigación
Pharmacological Research and Anesthetic Use
Ketamine, an arylcyclohexylamine, has been extensively studied for its pharmacological properties, including its use as a general anesthetic agent. Early research uncovered its distinct class of centrally-acting drugs, demonstrating its efficacy in providing anesthesia without inhibiting laryngeal or pharyngeal reflexes, which made it suitable for various medical and veterinary applications (Chen, 1969).
Synthesis of Derivatives for Therapeutic Purposes
The synthesis of ketamine derivatives through Mannich reactions has been explored to develop new therapeutic agents. This research aimed at creating compounds with potentially improved pharmacological profiles for clinical therapeutics, highlighting the adaptability of arylcyclohexylamine compounds in drug design and development (Masaud et al., 2022).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, related by structure to arylcyclohexylamines, demonstrated significant antiviral and antiapoptotic effects, offering insights into potential applications beyond anesthesia, such as in the treatment of viral infections like Japanese encephalitis (Ghosh et al., 2008).
TMEM16A Inhibition for Disease Treatment
Research into substituted 2-acylaminocycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel TMEM16A, suggests the potential for arylcyclohexylamine derivatives in treating diseases related to epithelial fluid and mucus secretion, hypertension, asthma, and cancer (Truong et al., 2017).
Propiedades
IUPAC Name |
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2OS/c15-11-7-6-10(8-12(11)16)17-13(19)14(20)18-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJOPQIGGGCHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)
![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline](/img/structure/B2551185.png)
![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)
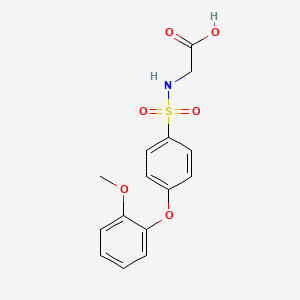
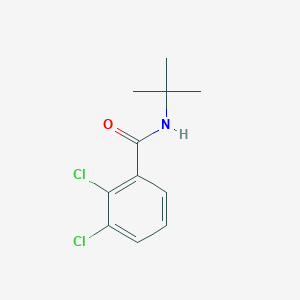
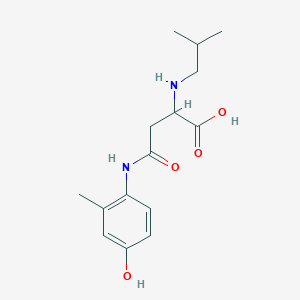
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)
![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)
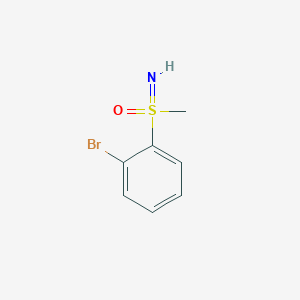
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate](/img/structure/B2551202.png)
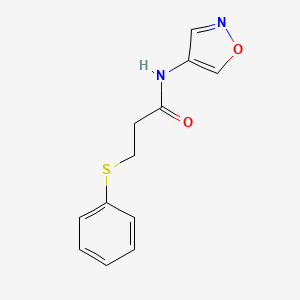
![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)
